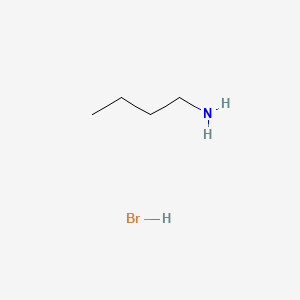

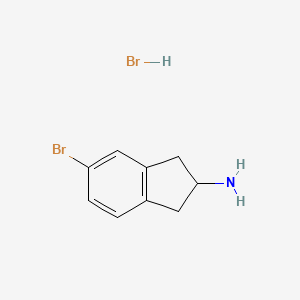

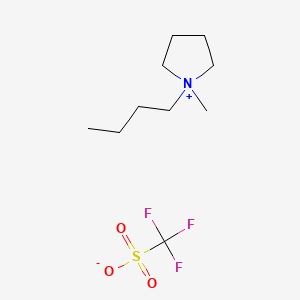

![molecular formula C7H6BrN3 B1280983 3-Bromo-7-methylimidazo[1,2-a]pyrimidine CAS No. 375857-62-8](/img/structure/B1280983.png)

3-Bromo-7-methylimidazo[1,2-a]pyrimidine

Descripción general

Descripción

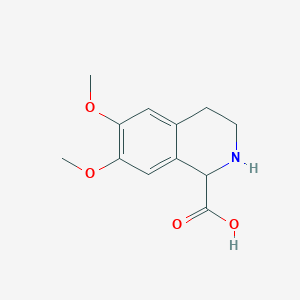

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyrimidine scaffold, which is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceutical chemistry. The presence of a bromine atom at the 3-position and a methyl group at the 7-position on the imidazo[1,2-a]pyrimidine core structure is indicative of its potential for further chemical modifications and biological activity.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives, including those with bromo substituents, typically involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens such as bromine . The use of bromine can lead to the formation of 6-bromo- and 3,6-dibromo-substituted compounds, which suggests a pathway for the synthesis of 3-bromo-7-methylimidazo[1,2-a]pyrimidine by introducing a methyl group at the appropriate step in the synthesis .

Molecular Structure Analysis

The molecular structure of 3-bromo-7-methylimidazo[1,2-a]pyrimidine is characterized by the imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic system combining a pyrimidine ring and an imidazole ring. The bromine atom at the 3-position is a significant functional group that can participate in further chemical reactions, such as nucleophilic aromatic substitution (SNAr) . The methyl group at the 7-position is a common substituent that can influence the electronic properties of the molecule.

Chemical Reactions Analysis

The bromine atom on the imidazo[1,2-a]pyrimidine core makes it amenable to nucleophilic substitution reactions. For instance, the phenoxide leaving group SNAr strategy allows for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate . This indicates that the 3-bromo substituent in 3-bromo-7-methylimidazo[1,2-a]pyrimidine can be similarly utilized for the introduction of various substituents at the 3-position. Additionally, palladium-catalyzed arylation can be employed for the regioselective introduction of aryl groups at the 3-position of imidazo[1,2-a]pyrimidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-7-methylimidazo[1,2-a]pyrimidine are influenced by its molecular structure. The presence of the bromine atom contributes to its reactivity, especially in palladium-catalyzed coupling reactions and SNAr strategies . The ionic liquid 1-butyl-3-methylimidazolium bromide has been used as a reaction medium for the synthesis of related compounds, which suggests that it could potentially be applied in the synthesis or modification of 3-bromo-7-methylimidazo[1,2-a]pyrimidine to enhance reaction efficiency and yields . The use of green chemistry principles, such as the employment of ionic liquids, is an important consideration in the synthesis and handling of such compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Facilitating Pyrazolo[1,5-a]pyrimidine Scaffold Functionalization : A 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate was identified as a facilitator for the sequential functionalization of the 3-position and 7-position on the pyrazolo[1,5-a]pyrimidine scaffold. This discovery offers a methodological improvement in cases requiring unique 3-aryl and 7-amino substituents (Catalano et al., 2015).

Palladium-catalyzed Arylation : 3-Bromo-7-methylimidazo[1,2-a]pyrimidine undergoes efficient palladium-catalyzed arylation at the 3-position with aryl bromides, indicating a one-step method for synthesizing 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles (Li et al., 2003).

Biological Activity

- Antiviral and Antitumor Properties : Certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which can be derived from 3-bromo-7-methylimidazo[1,2-a]pyrimidine, have shown significant antiviral and moderate antitumor activities against measles and leukemia (Petrie et al., 1985).

Synthesis Techniques and Derivatives

Formation of 2-Arylimidazo[1,2-a]pyrimidines : The reaction of 2-aminopyrimidines with methyl aryl ketones and halogens, including bromine, leads to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines, highlighting the versatility of brominated intermediates (Kochergin et al., 2000).

Pyrazolo[1,5-a]pyrimidines as cAMP Phosphodiesterase Inhibitors : 3-Bromo-5,7-dialkylpyrazolo[1,5-a]pyrimidines, derivatives of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, were synthesized and screened for their inhibitory effect on cAMP phosphodiesterase, demonstrating potential therapeutic applications (Novinson et al., 1975).

Synthesis of Imidazo[1,2-c]pyrimidine Derivatives : C-substituted 4-aminopyrimidines reacted via the King method to form imidazo[1,2-c]pyrimidine derivatives, with 8-bromoimidazo[1,2-c]pyrimidines forming when reacting 4-aminopyrimidines without 5-position substituents with methyl ketones and bromine (Rogul'chenko et al., 1975).

Safety And Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

Propiedades

IUPAC Name |

3-bromo-7-methylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXFEPGAAWNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(N2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464732 | |

| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

CAS RN |

375857-62-8 | |

| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

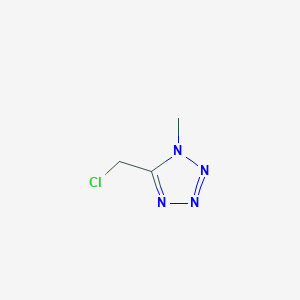

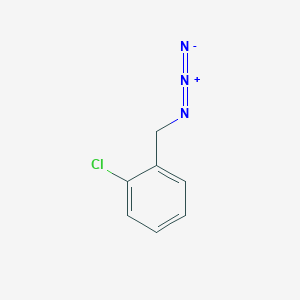

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)